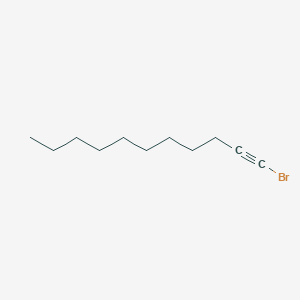

1-Bromoundec-1-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77295-82-0 |

|---|---|

Molecular Formula |

C11H19Br |

Molecular Weight |

231.17 g/mol |

IUPAC Name |

1-bromoundec-1-yne |

InChI |

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |

InChI Key |

XFLOGGLSOHNHAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromoundec 1 Yne and Analogous Haloalkynes

Direct Halogenation Strategies for Terminal Alkynes

Direct halogenation of terminal alkynes represents the most straightforward approach to 1-bromoalkynes. These methods typically involve the reaction of a terminal alkyne with an electrophilic bromine source.

A widely employed and efficient method for the synthesis of 1-bromoalkynes is the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a silver catalyst. acs.orgreddit.com This method is favored for its mild reaction conditions, high efficiency, and operational simplicity. acs.org The reaction proceeds by treating the terminal alkyne with NBS and a catalytic amount of silver nitrate (B79036) in a solvent like acetone (B3395972). reddit.compsu.edu The silver catalyst is believed to play a crucial role in activating the alkyne towards electrophilic attack. acs.orgpsu.edu This reaction is generally complete within a few hours and can lead to quantitative conversion. reddit.com

For instance, the reaction of an N-acylated p-ethynylaniline with 1.2 equivalents of NBS and 0.1 equivalents of silver nitrate in acetone has been reported. reddit.com However, challenges such as the formation of polybrominated side products can arise, potentially due to impurities in the NBS. reddit.com

A study on the bromination of various terminal alkynes using NBS and a silver catalyst demonstrated the versatility of this method for both aromatic and aliphatic substrates. acs.org

Table 1: Examples of Electrophilic Bromination of Terminal Alkynes with NBS/AgNO₃

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 1-Bromo-2-phenylacetylene | 95 |

| 2 | 1-Octyne | 1-Bromooct-1-yne | 92 |

| 3 | 4-Ethynyltoluene | 1-Bromo-2-(p-tolyl)acetylene | 96 |

Data compiled from various sources demonstrating typical yields for the NBS/AgNO₃ catalyzed bromination of terminal alkynes.

In recent years, there has been a growing emphasis on developing greener and more environmentally friendly synthetic methods. rsc.org This has led to the exploration of alternative bromination protocols for terminal alkynes that avoid the use of heavy metal catalysts and harsh reagents.

One such method involves the use of N-bromosuccinimide (NBS) activated by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This metal-free approach allows for the efficient synthesis of 1-bromoalkynes under mild, room temperature conditions with short reaction times. rsc.org The reaction is believed to proceed through the activation of NBS by DBU, which increases the electrophilicity of the bromine atom, followed by deprotonative halogenation of the terminal alkyne. rsc.org This protocol has been successfully applied to a wide range of terminal alkynes, including those with aryl, heteroaryl, and alkyl substituents, affording good to excellent yields. rsc.org A gram-scale synthesis of 1-bromo-4-chlorobenzene (B145707) from 1-chloro-4-ethynylbenzene (B13528) using this method resulted in a 94% isolated yield, highlighting its practical utility. rsc.org

Another approach utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (B116549) (PIDA), in combination with tetrabutylammonium (B224687) bromide (TBAB). frontiersin.orgnih.gov This system provides a chemoselective method for the mono-bromination of terminal alkynes to yield 1-bromoalkynes under mild conditions. frontiersin.orgnih.gov The reaction is effective for both aromatic and aliphatic alkynes, with yields up to 99% and excellent chemoselectivity. frontiersin.orgnih.gov

Furthermore, enzymatic halogenation has emerged as a novel and environmentally benign strategy. nih.gov The enzyme JamD, a flavin-dependent halogenase, has been shown to directly brominate terminal alkynes to produce haloalkynes. nih.gov This represents the first example of enzyme-mediated halogenation of a terminal alkyne and offers a promising biocatalytic approach. nih.gov

Table 2: Comparison of Mild Bromination Protocols

| Reagent System | Catalyst/Activator | Key Advantages |

|---|---|---|

| NBS/DBU | DBU (organic base) | Metal-free, mild conditions, short reaction times, high efficiency. rsc.org |

| TBAB/PIDA | PIDA (hypervalent iodine) | High chemoselectivity for mono-bromination, good yields. frontiersin.orgnih.gov |

| NH₄VO₃/H₂O₂/TBAB | NH₄VO₃ | Mimics bromoperoxidase, mild conditions, good yields. researchgate.net |

Electrophilic Bromination of Terminal Alkynes using N-Bromosuccinimide (NBS) and Catalysis.

Alternative Routes to 1-Bromoalkyne Scaffolds

Besides direct halogenation, other synthetic strategies can be employed to construct 1-bromoalkyne scaffolds.

The Appel reaction provides a method to convert terminal alkynes into 1-bromoalkynes. academie-sciences.frcommonorganicchemistry.comorganic-chemistry.orgwikipedia.org A modification of this reaction involves treating a terminal alkyne-containing alcohol, such as 10-undecyn-1-ol, with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to furnish the corresponding 1-bromoalkyne, in this case, 1-bromoundec-1-yne. umsl.eduthermofisher.krnrochemistry.com The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate. wikipedia.org

The Corey-Fuchs reaction is another powerful tool for the synthesis of alkynes from aldehydes. nih.govorganic-chemistry.orgjk-sci.comtutorchase.combeilstein-journals.org This two-step process first converts an aldehyde into a 1,1-dibromoalkene. nih.govbeilstein-journals.org Subsequent treatment with a strong base can lead to the formation of a terminal alkyne. nih.govorganic-chemistry.org However, by carefully selecting the base and reaction conditions, it is possible to isolate the 1-bromoalkyne intermediate. jk-sci.com An electrochemical modification of the Corey-Fuchs reaction has also been developed, allowing for the selective synthesis of either the terminal alkyne or the 1-bromoalkyne by adjusting the electrolysis conditions. nih.govbeilstein-journals.org

Dehydrobromination of 1,1-dibromoalkenes using wet tetra-n-butylammonium fluoride (B91410) (TBAF) also serves as a route to 1-bromoalkynes. amazonaws.com

Regio- and Chemoselective Considerations in 1-Bromoalkyne Synthesis

Achieving high regio- and chemoselectivity is paramount in the synthesis of 1-bromoalkynes, especially when the substrate contains multiple reactive sites. slideshare.net

Regioselectivity refers to the preferential reaction at one site over another. In the context of terminal alkyne bromination, the reaction should exclusively occur at the terminal sp-hybridized carbon. The methods discussed, such as NBS/AgNO₃ and NBS/DBU, generally exhibit excellent regioselectivity for the formation of 1-bromoalkynes. acs.orgrsc.org

Chemoselectivity is the selective reaction of one functional group in the presence of other, potentially reactive, functional groups. slideshare.net For example, when brominating a molecule containing both a terminal alkyne and an alkene, a selective reagent is required to avoid bromination of the double bond. masterorganicchemistry.com NBS is often preferred over Br₂ for allylic bromination because it provides a low, steady concentration of Br₂, which favors radical substitution at the allylic position over electrophilic addition to the alkene. masterorganicchemistry.com

In the synthesis of complex molecules, the choice of reagents and reaction conditions is critical to ensure that only the desired functional group reacts. For instance, a cobalt(II)-based metalloradical catalysis system has been shown to be highly chemoselective for the amination of propargylic C-H bonds, even in the presence of a 1-bromoalkyne functionality, which remains intact. nih.gov

Hypervalent iodine-based methods have demonstrated remarkable chemoselectivity. frontiersin.orgnih.govfrontiersin.org By carefully choosing the bromine source and additives, it is possible to selectively achieve mono-bromination to form 1-bromoalkynes, or di-bromination to yield 1,2-dibromoalkenes or α,α-dibromoketones. frontiersin.orgnih.govfrontiersin.org The TBAB/PIDA system is specifically effective for the chemoselective mono-bromination of terminal alkynes. frontiersin.orgnih.govfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1-dibromoalkene |

| 1,2-dibromoalkenes |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-bromo-4-chlorobenzene |

| 1-bromoalkyne |

| 1-bromodecane |

| 1-Bromooct-1-yne |

| 1-bromoundec-1-ene |

| This compound |

| 1-chloro-4-ethynylbenzene |

| 1-Ethynylcyclohexene |

| 1-Octyne |

| 10-undecyn-1-ol |

| 4-Ethynyltoluene |

| α,α-dibromoketones |

| Appel reaction |

| carbon tetrabromide |

| Corey-Fuchs reaction |

| (diacetoxyiodo)benzene (PIDA) |

| N-acylated p-ethynylaniline |

| N-bromosuccinimide (NBS) |

| Phenylacetylene |

| silver nitrate |

| tetra-n-butylammonium fluoride (TBAF) |

| tetrabutylammonium bromide (TBAB) |

Reactivity and Mechanistic Studies of 1 Bromoundec 1 Yne

Carbon-Carbon Cross-Coupling Reactions Utilizing 1-Bromoundec-1-yne

Cross-coupling reactions are fundamental transformations in organic chemistry, and 1-bromoalkynes are valuable partners in these processes for the synthesis of complex alkynyl structures. sioc-journal.cn

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, traditionally by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgmdpi.com Variants of this reaction have been developed where a 1-bromoalkyne acts as the electrophilic coupling partner.

The quintessential Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically in the presence of an amine base. mdpi.comorganic-chemistry.org While the standard Sonogashira reaction involves a terminal alkyne and an aryl/vinyl halide, a related reaction, the Cadiot-Chodkiewicz coupling, uses a 1-bromoalkyne and a terminal alkyne to form unsymmetrical diynes, also relying on a copper catalyst. rsc.org The addition of a copper(I) cocatalyst to palladium-catalyzed systems was a significant advancement, allowing reactions to proceed under much milder conditions, such as at room temperature. wikipedia.orglibretexts.org The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center in the catalytic cycle. pitt.edu

A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly used in these systems. libretexts.orgscirp.org The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields for the coupling of bromoalkynes. For instance, an efficient palladium-catalyzed cross-coupling of alkenes with bromoalkynes was developed using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMF. sioc-journal.cn

Table 1: Examples of Palladium/Copper-Catalyzed Coupling with Bromoalkynes

| Bromoalkyne Partner | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Aryl Bromoalkynes | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Unsymmetrical Diynes | Good to Excellent | scirp.org |

| Bromoalkynes | Alkenes | Pd(OAc)₂ / CuI | K₂CO₃ / DMF | Conjugated Enynes | Good to Excellent | sioc-journal.cn |

A significant drawback of using copper co-catalysts is the potential for undesirable side reactions, most notably the oxidative homocoupling of terminal alkynes (Glaser coupling). wikipedia.orgpitt.edu This has spurred the development of copper-free Sonogashira coupling protocols. These methods rely solely on a palladium catalyst and often require carefully selected ligands and bases to proceed efficiently. libretexts.orgpitt.edu

Bulky and electron-rich phosphine (B1218219) ligands are often employed in copper-free systems to promote the catalytic cycle. libretexts.org For example, an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been successfully used for room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes, demonstrating excellent functional group tolerance. acs.orgresearchgate.net The mechanism in copper-free variants involves the direct reaction of the alkyne with the palladium complex, where a base is required for the deprotonation of the terminal alkyne to form the palladium acetylide intermediate. libretexts.org

Table 2: Conditions for Copper-Free Sonogashira-Type Reactions

| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Feature | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | None | Cs₂CO₃ | Dioxane | Ligandless, amine-free conditions | pitt.edu |

| [DTBNpP]Pd(crotyl)Cl | DTBNpP (in precatalyst) | TMP | DMSO | Room temperature, air-stable precatalyst | acs.orgresearchgate.net |

The term "inverse Sonogashira coupling" describes reactions where the conventional roles of the nucleophile and electrophile are swapped. wikipedia.org More significantly, this term is used for the direct alkynylation of C-H bonds using haloalkynes as the coupling partner. acs.orgnih.gov This approach is highly attractive for late-stage functionalization as it avoids the need for pre-functionalized substrates. chemrxiv.org

Rhodium catalysts have been effectively used for the directed alkynylation of C(sp²)–H bonds with bromoalkynes. acs.orgresearchgate.net In these reactions, weakly coordinating functional groups such as esters, ketones, and ethers on the substrate direct the catalyst to a specific C-H bond for functionalization. acs.orgresearchgate.net Mechanistic studies indicate that these transformations proceed through a turnover-limiting C-H activation step. acs.orgresearchgate.net In addition to rhodium, photoinduced, transition-metal-free inverse Sonogashira reactions have been developed, where visible light irradiation activates iodoalkynes to react with a range of C(sp²)-H bonds. nih.gov

Beyond palladium and copper, other transition metals are effective catalysts for coupling reactions involving 1-bromoalkynes. acs.orgacs.org These alternative methods expand the scope of accessible structures and can offer different reactivity and selectivity. For instance, nickel-catalyzed couplings have been developed for forming C(sp)-C(sp³) bonds by reacting bromoalkynes with alkylpyridinium salts derived from primary amines. nih.gov Gold- and indium-catalyzed reactions of bromoalkynes with allylsilanes have also been reported to produce 1,4-enynes. acs.org

The Suzuki-Miyaura and Negishi reactions are powerful cross-coupling methods that traditionally couple organoboron and organozinc compounds, respectively, with organic halides. muni.czwikipedia.org Analogous reactions have been successfully adapted for use with 1-bromoalkynes.

Suzuki-Miyaura Analogues: A copper(I)-catalyzed Suzuki-type cross-coupling has been developed for the reaction of organoboronic acids with 1-bromoalkynes. researchgate.net In the presence of CuI and a suitable ligand like 8-hydroxyquinoline, a variety of aromatic and alkenyl boronic acids react smoothly with substituted 1-bromoalkynes to afford the cross-coupled products in good to excellent yields. researchgate.net This provides a valuable alternative to palladium-catalyzed methods.

Negishi Analogues: The Negishi coupling has also been extended to 1-bromoalkynes. The cross-coupling of 1-haloalkynes with organozinc reagents can be catalyzed by copper(I) salts, such as CuCN·2LiCl, to produce internal alkynes. nih.gov The proposed mechanism involves the formation of a copper/zinc reagent that facilitates the coupling. nih.govresearchgate.net Nickel catalysts, such as Ni(acac)₂, are also effective for coupling bromoalkynes with organozinc reagents formed from primary amines. nih.gov

Table 3: Summary of Suzuki and Negishi Analogue Reactions with 1-Bromoalkynes

| Coupling Reaction | Bromoalkyne Partner | Nucleophilic Partner | Catalyst System | Product | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura Analogue | 1-Bromo-2-substituted acetylene | Organoboronic acids | CuI / 8-hydroxyquinoline | Internal alkynes | researchgate.net |

| Negishi Analogue | 1-Bromoalkynes | Alkyl organozincs | CuCN·2LiCl | Internal alkynes | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions of 1-Bromoalkynes.

Reductive Couplings Involving 1-Bromoalkynes

Reductive couplings of 1-bromoalkynes provide a direct route to symmetrical 1,3-diynes, which are valuable structures in materials science and natural product synthesis. These reactions involve the formal reductive homocoupling of the 1-bromoalkyne in the presence of a catalyst and a stoichiometric reductant.

While specific examples detailing the reductive coupling of this compound are not prevalent, the general reactivity of 1-bromoalkynes is well-documented. Nickel-catalyzed systems have been shown to be effective for this transformation. For instance, nickel-catalyzed reductive cross-electrophile couplings can be employed, although a significant challenge is overcoming the rapid homocoupling of the reactive bromoalkyne to form diynes. nih.govchemrxiv.org This propensity for homocoupling, while sometimes a side reaction, can be harnessed to selectively produce symmetrical diynes. nih.govchemrxiv.org

A plausible mechanism for copper-catalyzed homocoupling involves the formation of a 1-bromoalkyne intermediate, which then reacts with a copper(I) catalyst. semanticscholar.org This complex can then react with another molecule of the 1-bromoalkyne to form a copper(III) dialkynyl complex, which subsequently undergoes reductive elimination to yield the symmetrical 1,3-diyne and regenerate the copper(I) catalyst. semanticscholar.org

| Catalyst System | Reductant | Substrate Class | Product Type | Key Features |

| Nickel/Ligand | Mn | 1-Bromoalkynes | Symmetrical 1,3-Diynes | Prone to homocoupling, which can be optimized for synthesis. nih.govchemrxiv.org |

| Copper(I) Iodide | DBU·H₂O | 1,1-Dibromoalkenes (in situ forms 1-bromoalkyne) | Symmetrical 1,3-Diynes | Proceeds via a 1-bromoalkyne intermediate. semanticscholar.org |

Cadiot–Chodkiewicz Heterocoupling of Bromoalkynes

The Cadiot–Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. rsc.org It involves the reaction of a terminal alkyne with a 1-haloalkyne, such as this compound, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.com This method is highly selective, producing the cross-coupled product with minimal formation of homocoupled side products, unlike the related Glaser coupling. wikipedia.orgacs.org

The reaction is broadly applicable to both aliphatic and aromatic alkynes and tolerates a variety of functional groups. alfa-chemistry.com For this compound, coupling with a generic terminal alkyne (R-C≡CH) would yield the unsymmetrical diyne C₉H₁₉-C≡C-C≡C-R. The use of co-solvents like methanol, ethanol, DMF, or THF can be beneficial as they increase the solubility of the alkyne reactants. rsc.org

| Catalyst | Base | Typical Solvents | Reactants | Product |

| Copper(I) bromide or iodide wikipedia.orgjk-sci.com | Amine (e.g., piperidine, ethylamine) wikipedia.orgjk-sci.com | Methanol, THF, DMF rsc.orgjk-sci.com | This compound + Terminal Alkyne | Unsymmetrical 1,3-Diyne |

Nucleophilic and Electrophilic Reactivity Profiles of the this compound Moiety

The this compound molecule exhibits a dual reactivity profile, capable of acting as both an electrophile and a nucleophile.

Electrophilic Character : The primary reactivity mode of 1-bromoalkynes is electrophilic. acs.org The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it a target for nucleophiles. This electrophilicity is exploited in numerous reactions, most notably the Cadiot-Chodkiewicz coupling, where a copper acetylide acts as the nucleophile. wikipedia.orgalfa-chemistry.com Other examples include copper-catalyzed cross-coupling with organozinc reagents, where the 1-bromoalkyne serves as the electrophilic partner. researchgate.netnih.govnih.gov

Mechanistic Pathways of 1-Bromoalkyne Transformations

The transformations of 1-bromoalkynes are governed by distinct mechanistic pathways, which are highly dependent on the catalytic system employed.

Cadiot–Chodkiewicz Coupling Mechanism : The generally accepted mechanism involves a copper(I)/copper(III) catalytic cycle. acs.orgalfa-chemistry.com

Deprotonation and Acetylide Formation : An amine base deprotonates the terminal alkyne, which then coordinates with the copper(I) salt to form a copper(I) acetylide intermediate. wikipedia.orgjk-sci.com

Oxidative Addition : The 1-bromoalkyne undergoes oxidative addition to the copper(I) acetylide. This step is proposed to form a transient copper(III) species. acs.orgalfa-chemistry.com

Reductive Elimination : The copper(III) intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the unsymmetrical diyne product and regenerating the active copper(I) catalyst, thus completing the catalytic cycle. wikipedia.orgacs.orgalfa-chemistry.com

Nickel-Catalyzed Reductive Coupling Pathways : In nickel-catalyzed reactions, such as cross-electrophile couplings, the mechanism often involves radical intermediates or organonickel species. nih.gov For the reductive coupling of an N-hydroxyphthalimide ester with a bromoalkyne, the proposed pathway involves an alkynylnickel intermediate. nih.gov A possible cycle begins with the reduction of a Ni(II) precursor to a Ni(0) species by a reductant like manganese powder. chemrxiv.orgchinesechemsoc.org Oxidative addition of the 1-bromoalkyne to Ni(0) would form an alkynyl-Ni(II)-bromide complex. This intermediate can then participate in further steps, such as reacting with a radical generated from the NHP ester, followed by reductive elimination to yield the final product. nih.gov DFT calculations on related systems suggest that the stereoselectivity in some bromoalkyne reactions is determined at the final, direct bond-forming stage. acs.org

Advanced Applications of 1 Bromoundec 1 Yne As a Synthetic Building Block

Integration into Complex Organic Molecule Synthesis

The dual reactivity of 1-Bromoundec-1-yne makes it an essential reagent for constructing complex molecular architectures through various carbon-carbon bond-forming reactions. Its utility is prominently demonstrated in metal-catalyzed cross-coupling reactions.

Researchers have successfully employed 1-bromoalkynes in copper(I)-catalyzed cross-coupling reactions with N-heterocyclic organozinc reagents to produce saturated N-heterocyclic structures containing an internal alkyne. thieme-connect.commdpi.com This method provides a pathway to valuable pharmacophore motifs that can be further elaborated. thieme-connect.com Similarly, the copper(I) iodide-catalyzed coupling of 1-bromoalkynes with terminal alkynes offers a simple and efficient route to unsymmetrical buta-1,3-diynes, which are important structures in pharmaceuticals and materials science. organic-chemistry.org

Beyond traditional cross-coupling, 1-bromoalkynes undergo innovative transformations. Gold-catalyzed reactions, for example, can achieve an intramolecular C(sp3)—H bond insertion, allowing for the functionalization of non-activated C-H bonds to create intricate, three-dimensional molecular skeletons. chemrxiv.org This methodology transforms simple, readily available 1-bromoalkynes into diverse and complex compounds. chemrxiv.org

Furthermore, this compound has been utilized as a key intermediate in multi-step syntheses. It is a component in the synthesis of complex fatty acids designed for conjugation to biomolecules, a strategy used to enhance the half-life of therapeutic peptides and proteins. google.comgoogle.com It has also been used in the synthesis of squaraine dyes, reacting with N-ethyl aniline (B41778) as a step towards building the larger dye structure.

Table 1: Selected Synthetic Methodologies Involving this compound

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Synthesis of this compound | CBr₄, PPh₃ | 1-Bromoalkyne | google.comumsl.edu |

| Cross-Coupling | Cu(I) / N-Heterocyclic Organozinc Reagents | N-Heterocycles with internal alkyne | thieme-connect.commdpi.com |

| Cadiot-Chodkiewicz Type Coupling | CuI / Tris(o-tolyl)phosphine | Unsymmetrical Buta-1,3-diynes | organic-chemistry.org |

| C-H Activation/Insertion | Gold(I) Catalyst | Complex polycyclic scaffolds | chemrxiv.org |

| Nucleophilic Substitution | N-ethyl aniline, K₂CO₃ | N-alkynylated aniline derivatives |

Contribution to Functional Materials Development

The unique reactivity of this compound is harnessed to create advanced materials with tailored properties, particularly in the realms of polymer science and surface chemistry.

This compound serves as a valuable building block for creating functional monomers that can be incorporated into polymer chains. While direct polymerization of this compound is not typical, it can be readily transformed into a monomer suitable for techniques like Acyclic Diene Metathesis (ADMET) or Ring-Opening Metathesis Polymerization (ROMP). rsc.org For instance, the bromo group can be substituted by a diene-containing moiety, or the alkyne can be coupled to another molecule to form a larger, polymerizable structure.

The primary advantage of incorporating a 1-bromoalkyne derivative into a polymer is the introduction of a versatile functional handle. The terminal alkyne group is particularly suited for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the covalent attachment of various molecules, such as fluorophores, bioactive peptides, or other polymers, onto the polymer backbone, enabling the creation of materials with highly specific functions.

The modification of surfaces is crucial for developing materials with specific properties like biocompatibility, sensor capabilities, or controlled adhesion. nih.gov Polymer grafting is a powerful technique for achieving this, and it can be broadly categorized into "grafting from," "grafting onto," and "grafting through" methods. umons.ac.bersc.orgresearchgate.net

This compound is an ideal candidate for surface modification due to its bifunctionality. The molecule can be attached to a surface using either the bromo or the alkyne end, leaving the other functional group exposed for subsequent reactions.

Via the Bromo Group: The C-Br bond can react with surface nucleophiles, such as hydroxyl or amine groups on a pre-treated substrate, to form a stable covalent bond. This "grafting onto" approach anchors the undecyne chain to the surface, presenting a field of terminal alkynes ready for further functionalization via click chemistry.

Via the Alkyne Group: Alkynes can be directly attached to hydride-terminated silicon surfaces through a process called cathodic electrografting (CEG). uniroma1.it This method forms a direct Si-C bond, leaving the bromo group at the chain's terminus available for subsequent nucleophilic substitution reactions.

This dual reactivity allows for the creation of highly functionalized surfaces on materials ranging from silicon wafers for electronics to nanoparticles for biomedical applications. umons.ac.beuniroma1.it

Table 2: Strategies for Surface Modification Using 1-Bromoalkyne Functionality

| Grafting Strategy | Description | Role of this compound | Potential Application | Reference |

|---|---|---|---|---|

| Grafting Onto | Pre-formed molecules or polymers are attached to a surface. | The bromo- group reacts with surface functional groups, anchoring the molecule. The terminal alkyne is exposed for further functionalization. | Creating biosensors, antifouling coatings. | umons.ac.beresearchgate.net |

| Electrografting | An electrochemical process attaches molecules to a conductive surface. | The alkyne group reacts with a hydride-terminated silicon surface, leaving the bromo- group exposed for further reactions. | Functionalizing semiconductor devices. | uniroma1.it |

Polymer Functionalization and Architectural Materials.

Design and Synthesis of Specialized Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. They must often mimic natural structures to be accepted by cellular machinery while also containing a reporter or handle for detection. This compound is exceptionally well-suited for this purpose.

A key example is its use in the synthesis of fluorescent lipid probes for imaging in living cells. researchgate.net In one study, this compound was reacted with monocyclic phosphate (B84403) or phosphonate (B1237965) esters to create probes that mimic natural lipids. researchgate.net The long undecynyl chain allows the probe to integrate into cellular membranes, while the terminal alkyne acts as a chemical handle. This handle allows for the attachment of a fluorescent dye (like an azide-functionalized fluorophore) via click chemistry, enabling the visualization and tracking of the lipid's location and movement within the cell. researchgate.net

The synthesis of these probes involved an ester exchange reaction where this compound was reacted with a phosphate or phosphonate methyl ester in the presence of a catalyst, yielding the desired alkynyl derivatives. researchgate.net This application highlights the power of using this compound to build bifunctional molecules that bridge the gap between biological systems and analytical detection methods.

Spectroscopic and Computational Characterization of 1 Bromoundec 1 Yne and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A suite of spectroscopic methods is employed to characterize 1-bromoundec-1-yne and its derivatives, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while ³¹P NMR is essential for characterizing phosphorus-containing derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. For instance, the protons on the carbon adjacent to the bromine atom and the alkyne typically appear as a triplet at approximately 2.19 ppm. amazonaws.com The long alkyl chain exhibits a series of multiplets between 1.26 and 1.51 ppm, and the terminal methyl group appears as a triplet around 0.98 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. The carbon atoms of the alkyne functional group in this compound have distinct chemical shifts, with the bromine-bearing carbon appearing at approximately 37.4 ppm and the adjacent sp-hybridized carbon at around 80.5 ppm. amazonaws.com The carbons of the undecyl chain resonate in the typical aliphatic region between 14.1 and 31.8 ppm. amazonaws.com

Interactive Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 2.19 | t | 7.3 | -CH₂-C≡ | amazonaws.com |

| ¹H | 1.51 | q | 7.3 | -CH₂-CH₂-C≡ | amazonaws.com |

| ¹H | 1.26-1.38 | m | - | -(CH₂)₇- | amazonaws.com |

| ¹H | 0.98 | d | 6.8 | -CH₃ | amazonaws.com |

| ¹³C | 80.5 | - | - | -C≡C-Br | amazonaws.com |

| ¹³C | 37.4 | - | - | -C≡C -Br | amazonaws.com |

| ¹³C | 31.8 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 29.4 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 29.2 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 29.1 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 28.8 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 28.3 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 22.6 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 19.6 | - | - | Alkyl Chain | amazonaws.com |

| ¹³C | 14.1 | - | - | -CH₃ | amazonaws.com |

³¹P NMR Spectroscopy: For derivatives of this compound that incorporate phosphorus, such as alkynylphosphines or phosphonium (B103445) salts, ³¹P NMR is indispensable. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom. For example, in phosphine-borane adducts derived from 1-bromoalkynes, the ³¹P signal can appear as a multiplet, with coupling to boron (¹¹B) and protons. rsc.org In phosphonium salts, the ³¹P chemical shifts are typically found in a distinct region, and can be used to monitor polymerization reactions or other transformations. rsc.org The use of an external standard like triphenylphosphine (B44618) (PPh₃) or phosphoric acid (H₃PO₄) is common for referencing ³¹P NMR spectra. rsc.orgrsc.orghuji.ac.il

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, the most characteristic absorption is that of the carbon-carbon triple bond (C≡C). libretexts.orgvaia.com This stretching vibration typically appears in the range of 2100-2260 cm⁻¹. libretexts.orgvaia.com For this compound specifically, a sharp peak is observed around 2210 cm⁻¹. amazonaws.com The presence of the long alkyl chain is confirmed by C-H stretching vibrations between 2850 and 2960 cm⁻¹. libretexts.org

Vibrational mode analysis, often aided by computational methods, can provide a more detailed understanding of the molecular vibrations. mdpi.comresearchgate.netscirp.org This analysis helps in assigning specific absorption bands to particular stretching or bending motions within the molecule, confirming the molecular structure and providing insights into bonding and conformational properties. capes.gov.brnih.gov

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Reference |

| Alkyne (C≡C) | Stretching | 2100 - 2260 | Medium | libretexts.orgvaia.com |

| This compound (C≡C) | Stretching | ~2210 | - | amazonaws.com |

| Alkane (C-H) | Stretching | 2850 - 2960 | Medium | libretexts.org |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. uni-rostock.deillinois.edu For this compound, HRMS can confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The calculated exact mass for C₁₁H₁₉⁷⁹Br is 230.0670, which can be precisely matched by HRMS analysis. amazonaws.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

While obtaining a single crystal of the liquid this compound for X-ray crystallography is challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. mdpi.commdpi.comjhu.edu X-ray crystallography provides unambiguous information about bond lengths, bond angles, and stereochemistry. For derivatives of 1-bromoalkynes that form crystalline solids, such as metal complexes or more complex organic molecules, X-ray diffraction analysis can reveal detailed structural features, including the geometry around metal centers and the conformation of the molecule in the solid state. jhu.edursc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. chemrxiv.orgdigitellinc.com DFT calculations can be employed to predict various properties of this compound, such as its molecular orbital energies (HOMO and LUMO), which are crucial for understanding its role in chemical reactions. mdpi.com For instance, DFT studies on related bromoalkynes have been used to elucidate reaction mechanisms, such as in palladium-catalyzed bromoalkynylations, by calculating the energies of intermediates and transition states. chemrxiv.org These theoretical studies can help rationalize experimental observations and predict the outcomes of new reactions. capes.gov.brhbni.ac.in

Ab Initio Calculations for Mechanistic Insights and Energetics

Ab initio quantum chemical calculations are fundamental in elucidating the reaction mechanisms and energetics of molecules like this compound from first principles, without reliance on empirical parameters. These computational methods are crucial for understanding reaction pathways, transition states, and the thermodynamic stability of reactants, intermediates, and products.

Mechanistic Studies: For haloalkynes, ab initio and Density Functional Theory (DFT) calculations provide deep insights into reaction mechanisms. For instance, studies on the bromoalkynylation of ynamides have utilized DFT computations to complement experimental evidence from Hammett analysis and kinetic isotope effects, leading to a comprehensive understanding of the reaction mechanism, which involves a unique 1,3-alkynyl migration. chemrxiv.orgresearchgate.net Similarly, investigations into the cycloaddition reactions of 1-haloalkynes have employed ab initio calculations to rationalize the observed regioselectivity. nih.gov These studies often reveal that product distribution is not solely governed by the thermodynamic stability of the final products, indicating the critical role of the geometry of intermediate adducts. nih.gov In the context of this compound, such calculations could predict the outcomes of its participation in transition-metal-catalyzed cross-coupling reactions, which are vital for synthetic applications. researchgate.net For example, DFT studies on Ni-catalyzed reactions of bromoalkynes have been instrumental in clarifying mechanistic details and the origin of stereoselectivity. researchgate.net

Energetics and Reactivity: The energetics of reactions involving haloalkanes and haloalkynes are highly dependent on the reaction environment, a factor that ab initio calculations can model effectively. Studies on the SN2 displacement of chloride from haloalkanes show that the relative reactivity of different substrates can be inverted when moving from the gas phase to an aqueous solution. acs.org For this compound, calculations could determine its reactivity profile in various solvents, which is essential for optimizing reaction conditions. The activation free energy barriers for reactions can be computed, providing a measure of catalytic efficiency. For instance, the calculated activation barrier for the reaction of acetate (B1210297) with 1,2-dichloroethane (B1671644) in an aqueous environment is 25 kcal/mol. acs.org

A computational framework for the ab initio thermochemistry of large, flexible molecules has been developed, which is highly relevant for the long alkyl chain of this compound. nih.gov This involves conformational searches using force fields, followed by DFT reoptimization to determine the lowest-energy conformers. nih.gov The enthalpy of formation and Gibbs free energy can then be calculated to predict thermal decomposition pathways and equilibrium product distributions. nih.gov

Illustrative Energetic Data for Haloalkyne Reactions: The following table illustrates the type of data obtained from DFT calculations on the energetics of reactions involving bromoalkynes, based on findings for related systems. The values are hypothetical for this compound and serve to demonstrate the insights gained from such studies.

| Reaction Step | Calculated Parameter | Illustrative Value (kcal/mol) | Significance |

| Pd-Catalyzed Cross-Coupling | |||

| Formation of Pd-bromoalkyne complex | ΔG | -8.5 | Indicates spontaneous formation of the initial catalyst-substrate complex |

| Oxidative Insertion Transition State (TS) | ΔG‡ | +25.0 | Represents the energy barrier for the rate-determining step |

| Au-Catalyzed Cycloisomerization (of a derivative) | |||

| 1,2-Br Migration Transition State | ΔG‡ | +15.0 | Lower barrier pathway, suggesting preferred reaction mechanism |

| 1,2-H Migration Transition State | ΔG‡ | +30.0 | Higher barrier pathway, less likely to occur |

Note: These values are illustrative and derived from general findings for haloalkyne reactions; they are not specific to this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The long, flexible undecyl chain of this compound gives rise to a complex conformational landscape. Molecular modeling and dynamics simulations are powerful tools for exploring this landscape, identifying stable conformers, and understanding the molecule's dynamic behavior.

Illustrative Conformational Data for a Long-Chain Alkyne: This table presents hypothetical data that could be generated from a conformational analysis of this compound, highlighting the key dihedral angles that define the shape of the alkyl chain.

| Conformer | Dihedral Angle τ(C3-C4-C5-C6) | Dihedral Angle τ(C7-C8-C9-C10) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| All-trans (linear) | ~180° | ~180° | 0.2 | 35 |

| Gauche-trans | ~60° | ~180° | 0.8 | 15 |

| Hairpin-like | ~60° | ~60° | 0.0 | 50 |

Note: These conformers and values are illustrative, based on known conformational preferences of long alkyl chains, and are not specific, published data for this compound. nih.gov

Emerging Research Directions and Future Outlook for 1 Bromoundec 1 Yne Chemistry

Development of Sustainable and Green Synthetic Protocols for 1-Bromoalkynes

The synthesis of 1-bromoalkynes has traditionally relied on methods that often involve harsh reagents or metal catalysts. Current research is heavily focused on developing more environmentally benign and sustainable protocols that offer high efficiency under milder conditions.

A significant advancement is the development of metal-free halogenation reactions. One such method employs a combination of N-bromosuccinimide (NBS) as the bromine source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an activator. This reaction proceeds rapidly at room temperature, is applicable to a wide range of terminal alkynes, and uses inexpensive, readily available reagents, presenting a greener alternative to classical methods. rsc.org The reaction is highly efficient, with excellent yields typically achieved in a very short time. rsc.org For instance, the bromination of various terminal alkynes using NBS and DBU in acetonitrile (B52724) consistently yields 1-bromoalkynes in good to excellent yields. rsc.org

Another green approach involves the use of visible light in conjunction with environmentally friendly solvents like ionic liquids. scielo.brscielo.br A reported method for synthesizing alkynyl selenides from 1-bromoalkynes proceeds under visible-light irradiation in the ionic liquid [BMIm]BF4 without the need for metal catalysts or photosensitizers. scielo.brscielo.br This highlights a growing trend towards photochemistry as a tool for sustainable synthesis.

Hypervalent iodine reagents are also being used for chemoselective bromination of terminal alkynes. frontiersin.org For example, the tetrabutylammonium (B224687) bromide (TBAB) in combination with (diacetoxyiodo)benzene (B116549) (PIDA) system is specific for the monobromination of terminal alkynes to yield 1-bromoalkynes under mild conditions. frontiersin.org

The table below summarizes some green synthetic protocols for 1-haloalkynes.

| Method | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| DBU-Mediated Halogenation | N-halosuccinimide (NBS, NIS), DBU, room temperature | Metal-free, mild conditions, short reaction times, high efficiency | rsc.org |

| Visible-Light Promoted | Visible light, ionic liquid solvent (e.g., [BMIm]BF4) | Metal-free, catalyst-free, uses sustainable energy source | scielo.brscielo.br |

| Hypervalent Iodine-Mediated | TBAB / PIDA system | High chemoselectivity for mono-bromination, mild conditions | frontiersin.org |

| Silver-Catalyzed Bromination | N-bromosuccinimide (NBS), AgNO3 (catalyst), Acetone (B3395972) | Mild reaction conditions, high efficiency, simple manipulation | mdpi.comacs.org |

High-Throughput Experimentation and Automation in 1-Bromoalkyne Research

The optimization of reaction conditions for the synthesis and subsequent transformation of 1-bromoalkynes is being revolutionized by high-throughput experimentation (HTE) and automation. researchoutreach.org These technologies allow for the rapid screening of a vast number of reaction parameters—such as catalysts, ligands, solvents, and bases—in parallel, using miniaturized setups like microtiter plates. researchoutreach.orgnih.govyoutube.com This approach dramatically accelerates the discovery of optimal conditions, saving time, and minimizing the consumption of valuable materials. researchoutreach.orgmt.com

Automation is also being applied to complex, multi-step synthetic sequences involving alkynes. Systems have been developed for fully automated azide-alkyne "click" reactions, where pre-packed capsules contain all necessary reagents for both the reaction and subsequent purification. acs.orgresearchgate.net Similarly, automated radiolabeling of alkyne-functionalized liposomes with fluorine-18 (B77423) has been demonstrated, showcasing the potential for creating complex bioconjugates and imaging agents with high reproducibility. frontiersin.org These automated platforms reduce manual labor and improve the consistency of results, which is crucial for both research and potential industrial-scale production. mt.comrsc.org

| Technology | Application in Alkyne Chemistry | Key Benefits | Reference |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, and conditions for cross-coupling and other reactions. | Rapid reaction optimization, reduced reagent consumption, accelerated discovery. | researchoutreach.orgnih.govdomainex.co.uk |

| AI-Integrated Robotic Platforms | Optimization of terminal alkyne halogenation. | Autonomous navigation of large parameter spaces, highly efficient optimization. | atinary.com |

| Capsule-Based Automated Synthesis | Automated azide-alkyne cycloaddition (click chemistry). | Fully automated reaction and purification, high purity products, reproducibility. | acs.orgresearchgate.net |

| Automated Radiosynthesis | Fluorine-18 labeling of alkyne-functionalized liposomes. | Automated procedure for clinical-grade radiolabeled products. | frontiersin.org |

Advanced Catalysis and Ligand Design for Selective Transformations

The reactivity of the C-Br bond in 1-bromoundec-1-yne makes it a prime substrate for a wide array of catalytic transformations. The future of its chemistry lies in the development of more advanced catalysts and sophisticated ligand designs that can control the chemo-, regio-, and stereoselectivity of these reactions.

Copper Catalysis: Copper-catalyzed reactions, particularly cross-coupling reactions, remain a cornerstone of 1-bromoalkyne chemistry. organic-chemistry.org Research focuses on developing ligand-free conditions or employing novel ligands to enhance catalyst stability and efficiency. mdpi.comnih.gov For example, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents is a powerful method for forming internal alkynes, which are key scaffolds in pharmaceuticals. mdpi.com The mechanism often involves an oxidative addition of the copper(I) catalyst to the 1-bromoalkyne. mdpi.com

Gold Catalysis: Gold(I) catalysts have emerged for unique transformations, such as the cycloisomerization of aliphatic 1-bromoalkynes. researchgate.netscispace.com This reaction allows for the functionalization of non-activated C(sp³)–H bonds, leading to the stereospecific formation of valuable 3D molecular scaffolds like bromocyclopentene derivatives, which are of great interest in medicinal chemistry. researchgate.netdigitellinc.com Mechanistic studies suggest these reactions proceed through a gold-stabilized vinylcation-like transition state. scispace.comdigitellinc.com

Palladium Catalysis: While palladium is a workhorse in cross-coupling, fine-tuning its selectivity through ligand design is a key research direction. The choice of phosphine (B1218219) ligands, for instance, can dictate whether a reaction occurs at a C(sp²)-Br bond versus a C(sp³)-Br bond within the same molecule, a principle that can be extended to control reactivity in complex substrates containing a 1-bromoalkynyl group. researchgate.net

Other Metals: Researchers are also exploring earth-abundant metals like manganese to catalyze novel transformations. chemrxiv.org Manganese complexes with strong-field silylene ligands have shown excellent chemoselectivity for the C(sp)-H borylation of terminal alkynes, avoiding the competing hydroboration side reaction. chemrxiv.org This demonstrates how tuning the electronic properties of the metal center through ligand design can open up new, selective reaction pathways. rsc.org

The table below highlights key catalytic systems and their applications.

| Catalyst System | Transformation of 1-Bromoalkynes | Significance/Advantage | Reference |

|---|---|---|---|

| Copper(I) Iodide | Cross-coupling with terminal alkynes or organozinc reagents | Synthesis of unsymmetrical diynes and functionalized internal alkynes | mdpi.comorganic-chemistry.org |

| Gold(I) Complexes | Cycloisomerization via C(sp³)-H activation | Access to complex 3D scaffolds for medicinal chemistry | researchgate.netscispace.comdigitellinc.com |

| Palladium with Phosphine Ligands | Selective cross-coupling (e.g., Suzuki) | Ligand choice controls selectivity at different C-Br bonds | researchgate.net |

| Manganese with Silylene Ligands | (Related) Selective C(sp)-H borylation of terminal alkynes | Demonstrates use of earth-abundant metals and ligand design for high chemoselectivity | chemrxiv.org |

Interdisciplinary Applications and Expanding Research Horizons

The versatility of this compound and related 1-bromoalkynes positions them as valuable building blocks in a variety of interdisciplinary fields. Their ability to participate in a multitude of coupling and functionalization reactions allows for the construction of complex and high-value molecules.

Medicinal Chemistry and Drug Discovery: The alkyne moiety is a key functional group in many bioactive molecules and serves as a versatile handle for further modification via reactions like "click" chemistry. sigmaaldrich.comsigmaaldrich.com 1-Bromoalkynes are precursors to complex nitrogen-containing heterocycles and other scaffolds found in FDA-approved drugs. mdpi.com Gold-catalyzed cycloisomerization reactions provide rapid access to diverse 3D molecular frameworks with high sp³ character, a desirable trait for drug candidates. researchgate.netdigitellinc.com Furthermore, they are used to synthesize gem-difluorinated compounds, which have important applications in medicinal chemistry due to the unique properties conferred by the CF₂ group. nih.gov

Materials Science: The rigid, linear structure of the alkyne unit is fundamental to the design of advanced materials. 1-Bromoalkynes are crucial intermediates for synthesizing conjugated diynes and polymers, which are vital for developing functional materials with interesting electronic and optical properties. acs.orgresearchgate.netnumberanalytics.com For example, they are used in the synthesis of polymerizable liquid crystals, which can form anisotropic polymer films for imaging applications. koreascience.kr

Chemical Biology and Diagnostics: The alkyne group's bioorthogonal reactivity is exploited in chemical biology. Functionalized alkynes can be attached to gold nanoparticles for applications in chemical sensing and diagnostics. acs.org The ability to functionalize nanoparticles with alkynes provides a stable and efficient alternative to traditional thiol-based methods, opening doors for novel diagnostic platforms and therapeutic delivery systems. acs.org

The expanding applications highlight the pivotal role of 1-bromoalkyne chemistry in bridging organic synthesis with materials science, medicine, and nanotechnology, promising a future of continued innovation and discovery.

Q & A

Q. What strategies can reconcile divergent computational predictions and experimental data for the compound’s reaction pathways?

- Methodological Answer : Re-optimize computational parameters (e.g., solvent models in DFT) to match experimental conditions. Use energy decomposition analysis (EDA) to identify overlooked non-covalent interactions. Collaborative replication via platforms like CASP (Critical Assessment of Structure Prediction) enhances validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.